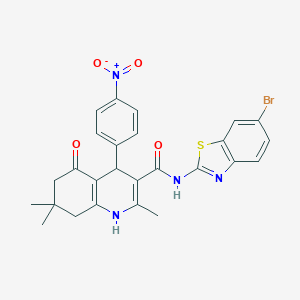
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BRQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is in the field of cancer research. Several studies have demonstrated that N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. One of the primary targets of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to inhibit the activation of Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to exhibit several biochemical and physiological effects in animal models. In addition to its anti-cancer activity, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to possess anti-inflammatory, anti-oxidant, and neuroprotective properties. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide for lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is stable and can be easily synthesized in large quantities. However, one of the limitations of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is its poor solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for the research of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One potential direction is the development of more potent derivatives of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide that exhibit improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and to identify additional targets of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in humans and to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a promising compound that has demonstrated potent anti-cancer activity and several other biochemical and physiological effects. Although further research is needed to fully understand the mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and to evaluate its potential as a therapeutic agent, the current evidence suggests that this compound has significant potential for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves a multi-step process that includes the reaction of 6-bromo-1,3-benzothiazole-2-amine with 2,7,7-trimethyl-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in high purity.
properties
Product Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Molecular Formula |
C26H23BrN4O4S |
Molecular Weight |
567.5 g/mol |
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H23BrN4O4S/c1-13-21(24(33)30-25-29-17-9-6-15(27)10-20(17)36-25)22(14-4-7-16(8-5-14)31(34)35)23-18(28-13)11-26(2,3)12-19(23)32/h4-10,22,28H,11-12H2,1-3H3,(H,29,30,33) |
InChI Key |
TYOXGFXUNWOYIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)







![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304156.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)